N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE
Overview
Description
N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE is a complex organic compound that features a benzotriazole core substituted with a naphthalene moiety and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole is synthesized through a cyclization reaction involving an ortho-substituted aniline and sodium nitrite under acidic conditions. The naphthalene moiety is then introduced via a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the introduction of the nitrobenzamide group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate compound with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzotriazole core can bind to metal ions, potentially inhibiting metalloenzymes. The nitrobenzamide group may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE can be compared with other benzotriazole derivatives and naphthalene-containing compounds:
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-chloro-1H-benzotriazole share the benzotriazole core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Naphthalene-Containing Compounds: Naphthalene derivatives such as 1-naphthylamine and 2-naphthol exhibit different chemical properties and uses due to the presence of different functional groups.
The uniqueness of this compound lies in its combination of a benzotriazole core with a naphthalene moiety and a nitrobenzamide group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3/c1-15-13-21-22(14-20(15)25-24(30)17-9-11-18(12-10-17)29(31)32)27-28(26-21)23-8-4-6-16-5-2-3-7-19(16)23/h2-14H,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBUNXALCZUMBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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